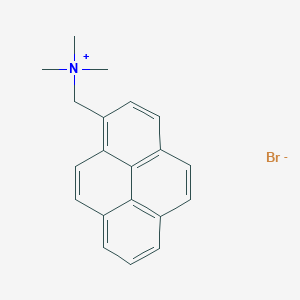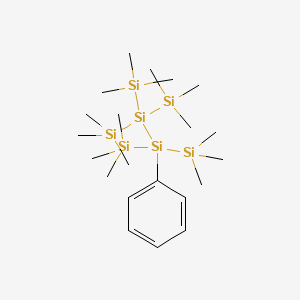
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane is an organosilicon compound known for its unique structure and properties. It is characterized by the presence of multiple silicon atoms and trimethylsilyl groups, making it a valuable compound in various chemical applications.
Vorbereitungsmethoden
The synthesis of 1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane typically involves the reaction of phenyltrichlorosilane with hexamethyldisilane in the presence of a catalyst. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: The compound can undergo substitution reactions where the trimethylsilyl groups are replaced by other functional groups, using reagents like halogens or organometallic compounds.
Wissenschaftliche Forschungsanwendungen
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of silicon-based biomaterials.
Industry: It is used in the production of high-performance materials, such as silicone rubbers and resins, due to its stability and unique properties.
Wirkmechanismus
The mechanism of action of 1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane involves its interaction with various molecular targets and pathways. The compound’s silicon atoms can form strong bonds with other elements, allowing it to participate in a range of chemical reactions. Its trimethylsilyl groups provide steric protection, enhancing its stability and reactivity in specific conditions.
Vergleich Mit ähnlichen Verbindungen
1,1,1,4,4,4-Hexamethyl-2-phenyl-2,3,3-tris(trimethylsilyl)tetrasilane can be compared with other similar compounds, such as:
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent, it shares some structural similarities but differs in its reactivity and applications.
Tetrakis(trimethylsilyloxy)silane: This compound is used in the production of silicone-based materials and has different functional groups compared to this compound.
Hexamethyldisilane: A simpler compound with fewer silicon atoms, it is used as a precursor in the synthesis of more complex organosilicon compounds.
The uniqueness of this compound lies in its specific arrangement of silicon atoms and trimethylsilyl groups, which confer distinct properties and reactivity patterns.
Eigenschaften
CAS-Nummer |
209621-79-4 |
|---|---|
Molekularformel |
C21H50Si7 |
Molekulargewicht |
499.2 g/mol |
IUPAC-Name |
trimethyl-[[phenyl-bis(trimethylsilyl)silyl]-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C21H50Si7/c1-22(2,3)27(23(4,5)6,21-19-17-16-18-20-21)28(24(7,8)9,25(10,11)12)26(13,14)15/h16-20H,1-15H3 |
InChI-Schlüssel |
VUFROUOLXOIKJL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
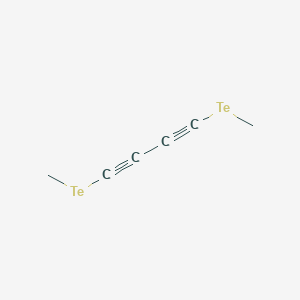
![[Oxydi(4,1-phenylene)]bis[(3,4,5-trimethylphenyl)methanone]](/img/structure/B14252293.png)
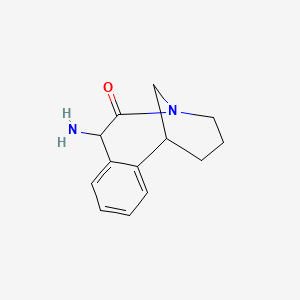
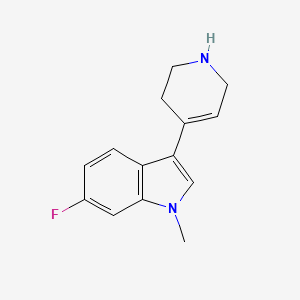


![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14252311.png)


![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)

![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
